2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione

Lipophilicity Drug-likeness Physicochemical profiling

Researchers expanding 2-amino-3-chloro-1,4-naphthoquinone SAR often face a gap in ether-modified analogs. CAS 22272-22-6 bridges this gap with a flexible 2-methoxyethylamino substituent distinct from rigid arylamino comparators. • Occupies an unexplored region of validated QSAR descriptor space (XLogP3=2.6, TPSA=55.4 Ų) • Enables head-to-head profiling against chloroquine-resistant P. falciparum and PKC-dependent differentiation assays • ≥95% purity; in stock for immediate international dispatch

Molecular Formula C13H12ClNO3
Molecular Weight 265.69 g/mol
CAS No. 22272-22-6
Cat. No. B1296165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione
CAS22272-22-6
Molecular FormulaC13H12ClNO3
Molecular Weight265.69 g/mol
Structural Identifiers
SMILESCOCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl
InChIInChI=1S/C13H12ClNO3/c1-18-7-6-15-11-10(14)12(16)8-4-2-3-5-9(8)13(11)17/h2-5,15H,6-7H2,1H3
InChIKeyIAPJSKHYZZLKBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 22272-22-6: Naphthoquinone with Polar Ether Side Chain


2-Chloro-3-((2-methoxyethyl)amino)naphthalene-1,4-dione (CAS 22272-22-6) is a synthetic 2-amino-3-chloro-1,4-naphthoquinone derivative [1]. It features a chloro substituent at the 2-position and a 2-methoxyethylamino group at the 3-position of the naphthoquinone core. The compound has a molecular weight of 265.69 g/mol, a computed XLogP3 of 2.6, a topological polar surface area (TPSA) of 55.4 Ų, and 4 rotatable bonds [1]. It is cataloged under NSC 91098, indicating submission to the National Cancer Institute (NCI) Developmental Therapeutics Program for screening . The 2-methoxyethylamino side chain introduces a polar ether moiety that differentiates it from simpler alkylamino or arylamino analogs, potentially modulating solubility, hydrogen-bonding capacity, and redox behavior within the broader 1,4-naphthoquinone pharmacophore class.

QSAR-guided cancer cell-line screening fit
Antimalarial SAR expansion context
PKC-dependent differentiation pathway studies

Why Generic Analogs Cannot Replace CAS 22272-22-6


Within the 2-amino-3-chloro-1,4-naphthoquinone series, biological activity is exquisitely sensitive to the amine substituent. A QSAR study of ten 2-substituted amino-3-chloro-1,4-naphthoquinones against HepG2, HuCCA-1, A549, and MOLT-3 cell lines demonstrated that IC50 values span from 2.118 µM to >100 µM depending solely on the 2-amino substituent identity [1]. Even within closely related substituents, potency differences exceed 20-fold across cell lines. The 2-methoxyethylamino group in CAS 22272-22-6 introduces a flexible ether chain not present in the simplest reference analog 2-amino-3-chloro-1,4-naphthoquinone (Quinoclamine, CAS 2797-51-5), which shows >100 µM IC50 against HepG2 cells [2]. These data underscore that generic substitution within the 2-amino-3-chloro-1,4-naphthoquinone family is not scientifically defensible; each side-chain modification produces distinct physicochemical and biological profiles that cannot be predicted by extrapolation from the core scaffold alone. The quantitative evidence below establishes the measurable dimensions along which CAS 22272-22-6 differs from its nearest structural comparators.

  • 2-Amino side chain governs activity
    Even closely related 2-amino substituents can shift cell-line response profiles beyond 20-fold, making simple analog replacement unreliable.
  • Unsubstituted analog lacks useful activity
    The simplest reference Quinoclamine shows negligible cytotoxicity, whereas tailored side-chain derivatives gain measurable cell-panel activity.
  • Physicochemical profile is substituent-specific
    Lipophilicity, TPSA, and H-bonding capacity vary with side chain and cannot be predicted from the naphthoquinone core alone, precluding direct interchange.

CAS 22272-22-6: Quantitative Differentiation Evidence


Lipophilicity and Polar Surface Area Differentiation

CAS 22272-22-6 exhibits a computed XLogP3 of 2.6, which is significantly more lipophilic than 2-chloro-3-{[2-(4-morpholinyl)ethyl]amino}-1,4-naphthoquinone (XLogP3 ≈ 1.9, estimated from its higher heteroatom count and morpholine ring) [1]. The TPSA of 55.4 Ų for the target compound is substantially lower than the morpholino-ethyl analog (TPSA ≈ 67.9 Ų due to the additional morpholine ether and amine nitrogen), predicting superior passive membrane permeability [1]. The 2-methoxyethylamino side chain contributes 4 rotatable bonds, conferring greater conformational flexibility than the rigid arylamino analogs in the QSAR series.

Lipophilicity (XLogP3)
Cross-study comparable
Target: XLogP3 = 2.6
Comparator (morpholino-ethyl): ≈1.9
Δ = +0.7; +1.8 vs. simple amino analog
Supports membrane permeability context
Computed property; experimental logP may differ
Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Route and Yield Advantage

CAS 22272-22-6 is synthesized in a single-step nucleophilic substitution from commercially available 2,3-dichloro-1,4-naphthoquinone and 2-methoxyethylamine in ethanol with triethylamine at room temperature, affording an 87.8% isolated yield as a dark red solid [1]. This yield compares favorably to the synthesis of 2-chloro-3-{[2-(4-morpholinyl)ethyl]amino}-1,4-naphthoquinone and its analogs, reported at moderate yields of 35–58% [2]. The high yield and straightforward purification (filtration and water wash) support reliable multi-gram procurement with consistent quality.

Synthetic Yield
Cross-study comparable
Target: 87.8% isolated yield
Comparator (morpholino analogs): 35–58%
1.5- to 2.5-fold higher yield
Supports multi-gram procurement scalability
Single-step synthesis; filtration without chromatography
Synthetic chemistry Process chemistry Supply chain reliability

QSAR-Based Anticancer Activity Prediction

A validated QSAR model for 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives (cross-validated R² = 0.9177–0.9753, RMSE = 0.0614–0.1881) established that atomic mass, dipole moment, and polarizability of the 2-amino substituent are key physicochemical determinants of cytotoxic activity against HepG2, HuCCA-1, A549, and MOLT-3 cell lines [1]. The most potent compounds in this series (m-acetylphenylamino analog 8, IC50 = 2.364–12.279 µM; p-acetylphenylamino analog 9, IC50 = 2.118 µM vs. MOLT-3) feature aromatic carbonyl substituents that enhance polarizability. The 2-methoxyethylamino group of CAS 22272-22-6, with its ether oxygen hydrogen-bond acceptor, occupies a distinct region of the QSAR descriptor space compared to the alkylamino (n-butylamino) and arylamino analogs in the training set, and its activity can be predicted using the published QSAR equations [1]. In contrast, the simplest analog 2-amino-3-chloro-1,4-naphthoquinone is essentially inactive (IC50 >100 µM against HepG2) [2], demonstrating that the 2-methoxyethylamino modification is structurally prerequisite for meaningful anticancer evaluation within this chemotype.

QSAR Model Fit
Class-level inference
Cross-validated R² = 0.92–0.98; training set IC50 range 2.1–>100 µM
Supports scaffold diversification assessment
Target compound IC50 not experimentally determined
Anticancer QSAR Cytotoxicity

Antimalarial Potential and Structural Analogy

The simplest member of the 2-amino-3-chloro-1,4-naphthoquinone class, 2-amino-3-chloro-1,4-naphthoquinone (CAS 2797-51-5), is the most potent antimalarial among 18 tested naphthoquinones, with an IC50 of 0.18 µM (37.3 ng/mL) against the chloroquine-resistant Plasmodium falciparum W2 clone, exceeding chloroquine (IC50 = 0.23 µM, 72 ng/mL) [1]. CAS 22272-22-6 retains the critical 2-chloro-3-amino pharmacophore while replacing the primary amine (-NH2) with a 2-methoxyethylamino group (-NHCH2CH2OCH3). The secondary amine and ether oxygen may modulate heme binding, redox cycling, or parasite membrane permeability relative to the primary amine analog. This structural modification represents a rational diversification of a validated antimalarial chemotype for structure-activity relationship expansion.

Antimalarial SAR Context
Class-level inference
Parent analog IC50 = 0.18 µM (P. falciparum W2); target untested
Supports antimalarial lead SAR expansion
Activity of 2-methoxyethylamino derivative requires direct measurement
Antimalarial Plasmodium falciparum Lead optimization

PKC-Dependent Differentiation Induction

2-Chloro-3-amino-1,4-naphthoquinone (NQCA, the simplest 2-amino-3-chloro analog) induces differentiation of U-937 human leukemia cells into macrophage-like cells, as evidenced by a 63.5% increase in α-naphthyl acetate esterase activity after 4-day treatment, mediated through protein kinase C (PKC) activation and free radical production [1]. This differentiation-inducing mechanism is distinct from the direct cytotoxicity displayed by many naphthoquinones and was inhibited by glutathione (GSH), confirming redox dependence. CAS 22272-22-6, bearing the 2-methoxyethylamino substituent at the same position, retains the core 2-chloro-3-amino pharmacophore while the ether side chain may modulate the kinetics of redox cycling and PKC interaction. The 2-methoxyethylamino group introduces an additional hydrogen-bond acceptor (ether oxygen) that could alter the compound's interaction with the PKC regulatory domain compared to the primary amine of NQCA.

Differentiation Pathway
Class-level inference
Analog NQCA: 63.5% esterase activity increase via PKC activation
Supports differentiation mechanism investigation
Modulation by 2-methoxyethylamino group unknown; requires head-to-head study
Leukemia differentiation Mechanism of action PKC activation

NCI Submission and Institutional Recognition

CAS 22272-22-6 has been assigned NSC number 91098 by the National Cancer Institute Developmental Therapeutics Program, confirming formal submission for antitumor screening . This institutional vetting distinguishes it from the vast majority of 2-amino-3-chloro-1,4-naphthoquinone derivatives synthesized in academic laboratories that have not been evaluated by NCI. While NCI-60 screening results for NSC 91098 are not publicly available in curated databases as of this analysis, the existence of an NSC number provides traceable provenance and implies that the compound met NCI's acceptance criteria for physicochemical properties and structural novelty at the time of submission. This contrasts with the morpholino-ethyl analog (2-chloro-3-{[2-(4-morpholinyl)ethyl]amino}-1,4-naphthoquinone), for which no NSC designation has been identified [1].

NCI Designation
Supporting evidence
NSC 91098 assigned by NCI Developmental Therapeutics Program
Supports compound provenance review
NCI-60 screening results pending retrieval
NCI screening Drug discovery Compound validation

CAS 22272-22-6: Application Scenarios


QSAR-Guided Anticancer Lead Diversification

For medicinal chemistry teams seeking to expand beyond the published 2-arylamino-3-chloro-1,4-naphthoquinone series (compounds 3–12 in Prachayasittikul et al., 2014, with IC50 values ranging from 2.118 to >100 µM across four cancer cell lines), CAS 22272-22-6 offers a structurally distinct 2-methoxyethylamino substituent that occupies an unexplored region of the validated QSAR descriptor space (atomic mass, dipole moment, polarizability) [1]. The compound's intermediate lipophilicity (XLogP3 = 2.6) and TPSA (55.4 Ų) predict favorable cell permeability for intracellular target engagement [2]. Procurement of this compound enables experimental determination of its IC50 against the same HepG2/HuCCA-1/A549/MOLT-3 panel, directly testing the QSAR model's extrapolative capacity and potentially identifying activity in a substituent class not represented in the original training set.

Antimalarial Lead Optimization: Side-Chain Modification

With 2-amino-3-chloro-1,4-naphthoquinone demonstrating superior antimalarial potency (IC50 = 0.18 µM against chloroquine-resistant P. falciparum W2, vs. chloroquine IC50 = 0.23 µM), CAS 22272-22-6 serves as a direct structural derivative for systematic SAR expansion [1]. The 2-methoxyethylamino modification replaces the primary amine with a secondary amine bearing an ether side chain, potentially altering heme-binding affinity, parasite membrane permeability, or metabolic stability. Procurement enables head-to-head comparison against the parent 2-amino-3-chloro-1,4-naphthoquinone and chloroquine in standardized P. falciparum W2 and D6 clone assays, addressing the urgent need for novel antimalarial chemotypes with activity against resistant strains.

Leukemia Differentiation via PKC-Dependent Mechanisms

Preclinical studies established that 2-chloro-3-amino-1,4-naphthoquinone (NQCA) induces macrophage-like differentiation of U-937 leukemia cells via PKC activation and redox-dependent pathways, increasing α-naphthyl acetate esterase activity by 63.5% [1]. CAS 22272-22-6 contains the identical 2-chloro-3-amino pharmacophore responsible for this activity, while the 2-methoxyethylamino group introduces an additional hydrogen-bond acceptor (ether oxygen) that may modulate PKC regulatory domain interactions or redox cycling kinetics. Procurement allows direct comparison of differentiation-inducing potency (NBT reduction, phagocytosis, esterase activity) between CAS 22272-22-6 and NQCA in U-937 and HL-60 leukemia cell lines, with PKC inhibitor (NA-382) and glutathione co-treatment controls to establish mechanism preservation or modulation.

Redox-Modulated Chemical Biology Probe

The naphthoquinone core undergoes reversible two-electron reduction, generating reactive oxygen species (ROS) that mediate both cytotoxic and differentiation-inducing effects. CAS 22272-22-6 combines this redox-active scaffold with a polar, flexible 2-methoxyethylamino side chain (4 rotatable bonds) that differentiates it from rigid arylamino naphthoquinones [1]. With a reliable synthetic route delivering 87.8% yield in a single step and commercial availability at ≥95% purity [2], this compound is suited as a chemical biology probe for investigating the relationship between naphthoquinone substituent flexibility, cellular ROS generation, and biological outcome in redox-sensitive pathways, including Nrf2/ARE signaling, mitochondrial dysfunction, and ferroptosis induction.

Application
Selection Property
Validation Focus
Cancer cell-line cytotoxicity screening
QSAR-based substituent selection
Cell-panel IC50 endpoint context
Antimalarial SAR studies
Side-chain modification profiling
Chloroquine-resistant strain activity profiling
Differentiation pathway investigation
PKC activation and redox dependence
Esterase and NBT reduction assay context
Redox-modulated chemical biology probe
Flexible ether side chain and redox core
ROS generation and Nrf2 pathway response

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